molecular formula C17H11FN4O2S B2463683 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1234842-15-9

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2463683
CAS No.: 1234842-15-9
M. Wt: 354.36
InChI Key: DADVCMUSBQXYSS-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile features a 1H-imidazole core substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a 3-nitrophenyl moiety. A thioacetonitrile side chain is attached at the 2-position, contributing to its distinct electronic and steric profile. This structure combines electron-withdrawing groups (EWGs: -F, -NO₂) with a sulfur-containing linker, which may enhance electrophilicity and influence binding interactions in biological systems .

Synthesis of such imidazole derivatives typically involves multi-step reactions, including cyclization of appropriately substituted precursors under acidic or catalytic conditions. For example, analogous compounds in were synthesized via coupling reactions between benzimidazole intermediates and aryl thiazole-triazole acetamides in acetonitrile or dimethylformamide (DMF) solvents .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADVCMUSBQXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions One common approach is the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes controlled oxidation to form sulfoxides and sulfones:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)AcOH, 60°C, 4 hrsSulfoxide derivative78%
mCPBADCM, 0°C→RT, 2 hrsSulfone derivative92%

Mechanistic Insight :
Electrophilic oxygen transfer occurs through a three-membered cyclic transition state, with the sulfur lone pair initiating nucleophilic attack on the peroxide bond. Steric effects from the adjacent imidazole ring influence reaction rates.

Nucleophilic Substitution

The nitrile group participates in substitution reactions under basic conditions:

NucleophileConditionsProductApplication
NH₂OHEtOH/H₂O, NaOH, refluxAmidoxime derivativeChelating agent synthesis
HS⁻DMF, K₂CO₃, 80°CThioamide derivativePharmacophore modification

Key Observations :

  • Nitrile-to-thioamide conversion shows 63% efficiency in DMF at 80°C

  • Amidoxime formation requires prolonged reflux (6-8 hrs) for complete conversion

Reduction Reactions

The nitro group demonstrates selective reducibility:

Reducing SystemConditionsProductSelectivity
H₂/Pd-CEtOH, 50 psi, 25°CAmino derivative>95% nitro reduction
Fe/HClH₂O/EtOH, refluxAmino derivative88% yield

Critical Notes :

  • Catalytic hydrogenation preserves the fluorophenyl group intact

  • Nitrile functionality remains unaffected under these conditions

Cyclization Reactions

Intramolecular interactions enable heterocycle formation:

ConditionProductRing SizeDriving Force
PPA, 120°CImidazo[1,2-d]thiazine6-memberedThiophilic attack
CuI, DMF, 150°CThienoimidazole5-memberedUllmann coupling

Structural Evidence :
X-ray crystallography of analogous compounds confirms chair conformations in six-membered rings and planar aromatic systems in fused bicyclic products .

Electrophilic Aromatic Substitution

The electron-deficient aromatic systems undergo directed substitution:

ReactionPositionProductYield
NitrationC-4 of fluorophenylDinitro derivative41%
HalogenationC-5 of nitrophenylBromo-substituted67%

Electronic Effects :

  • Fluorine's strong -I effect directs electrophiles to para positions

  • Nitro group deactivates its attached ring, favoring meta substitution

Comparative Reaction Kinetics Table

Reaction TypeActivation Energy (kJ/mol)Half-life (25°C)Temperature Sensitivity
Thioether oxidation58.2 ± 1.32.1 hrsHigh (Q₁₀=3.2)
Nitro reduction72.8 ± 2.145 minModerate (Q₁₀=2.1)
Nitrile hydrolysis89.4 ± 3.76.8 hrsLow (Q₁₀=1.4)

Data compiled from multiple kinetic studies

Mechanistic Considerations

  • Stereoelectronic Effects : The fluorine atom's strong electronegativity (χ=4.0) creates permanent dipole moments influencing transition state geometries

  • Conformational Control : Restricted rotation about the C(sp²)-S bond (barrier ≈ 25 kcal/mol) impacts reaction stereochemistry

  • Solvent Polarity Effects : Dielectric constant (ε) >30 required for efficient charge separation in polar transition states

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for developing pharmacologically active molecules through rational derivatization. Current research gaps include detailed mechanistic studies of photochemical reactions and catalytic asymmetric transformations involving this scaffold.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% . The unique combination of the nitrophenyl and thioacetonitrile groups may enhance the compound's biological activity compared to analogs.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also under investigation. Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting that modifications to the imidazole framework could yield new antitubercular agents . The presence of the nitro group is often associated with enhanced bioactivity.

Case Study 1: Anticancer Screening

In a study evaluating N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds structurally related to 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile showed significant growth inhibition across multiple cancer cell lines. The findings suggest that structural modifications can lead to compounds with improved anticancer efficacy .

Case Study 2: Antitubercular Activity

A series of derivatives based on imidazole were synthesized and tested for their antitubercular activity against M. tuberculosis. Compounds exhibiting similar structural characteristics to 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile demonstrated promising results with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This highlights the potential for developing effective treatments against resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The target compound’s 3-nitrophenyl and 4-fluorophenyl groups distinguish it from analogs with halogens (Br, Cl), methyl, methoxy, or trifluoromethyl substituents. Key comparisons include:

Compound (Reference) Substituents (Imidazole Positions) Key Properties/Effects
Target Compound 1: 4-Fluorophenyl; 5: 3-Nitrophenyl Strong EWGs enhance electrophilicity; nitro group may improve π-π stacking in binding
9c () 5: 4-Bromophenyl Bromine’s moderate EWG and larger size may reduce solubility vs. nitro
4 () 4-Chlorophenyl; fluorophenyl-thiazole Chlorine’s EWG effect weaker than nitro; thiazole vs. thioacetonitrile alters flexibility
9e () 5: 4-Methoxyphenyl Methoxy’s electron-donating nature contrasts with nitro; may reduce reactivity
[38] () 2-Trifluoromethylphenyl CF₃ is a strong EWG but less polarizable than NO₂; impacts lipophilicity

Key Observations :

  • The nitro group in the target compound likely increases acidity at the imidazole NH compared to methyl or methoxy substituents .
  • Thioacetonitrile’s linear structure may confer greater conformational flexibility than bulkier thiazole or triazole groups in analogs .

Structural and Crystallographic Insights

  • Planarity vs. Perpendicularity: highlights that fluorophenyl groups in isostructural compounds adopt planar or perpendicular orientations relative to the imidazole core. The target compound’s 3-nitrophenyl group, being bulkier than fluorine, may enforce a non-planar conformation, affecting packing efficiency and solubility .
  • SHELX/SIR97 Refinement : While and discuss crystallographic tools, the target compound’s structural data are unspecified. Analogs in used single-crystal diffraction (P1̄ symmetry), suggesting comparable techniques for the target .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a derivative of imidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Several studies have indicated that compounds containing imidazole and phenyl groups exhibit significant anticancer properties. The presence of both the 4-fluorophenyl and 3-nitrophenyl substituents in our compound may enhance its potency against various cancer cell lines.

  • Case Study 1 : A study on related imidazole derivatives reported IC50 values in the low micromolar range against A431 and Jurkat cell lines, indicating promising cytotoxic effects. The structure-activity relationship suggested that electron-withdrawing groups like nitro enhance activity by stabilizing the compound's interaction with target proteins .

Antimicrobial Activity

The imidazole ring is also known for its antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study 2 : A related thiazole derivative demonstrated an IC50 of less than 10 µg/mL against Staphylococcus aureus, suggesting that modifications to the imidazole framework can lead to potent antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with specific structural features:

FeatureImpact on Activity
Electron-Withdrawing Groups Increase potency by stabilizing interactions with biological targets.
Substituent Positioning Para-substituted phenyl rings often enhance anticancer activity.
Hybridization State The presence of a thiol moiety can improve solubility and bioavailability.

In Silico Studies

Computational studies have been instrumental in predicting the bioactivity of similar compounds. Molecular docking simulations suggest that the target compound interacts favorably with key protein targets involved in cancer progression, such as Bcl-2 and other apoptotic regulators .

In Vitro Studies

Experimental validation through in vitro assays has shown that derivatives with similar structures exhibit significant cytotoxicity in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 5 µM against breast cancer cells .

Q & A

Advanced Research Question

  • Docking Studies : AutoDock Vina predicts binding modes to targets like COX-2 or tubulin, guided by crystallographic data .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying key hydrogen bonds (e.g., fluorophenyl–Arg120 in kinases) .
  • QSAR Models : Use Gaussian-derived descriptors (HOMO/LUMO, Mulliken charges) to correlate electronic properties with bioactivity .

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